molecular formula C16H13ClN2 B12932547 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole CAS No. 654653-19-7

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole

Cat. No.: B12932547
CAS No.: 654653-19-7
M. Wt: 268.74 g/mol
InChI Key: CWYSAUPRPDUIDQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized using an acid catalyst to yield the desired imidazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Benzyl-5-phenyl-1H-imidazole
  • 1-Benzyl-5-(4-fluorophenyl)-1H-imidazole
  • 1-Benzyl-5-(4-bromophenyl)-1H-imidazole

Comparison: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine or bromine), the chlorine atom can affect the compound’s electron density and steric properties, leading to distinct behavior in chemical reactions and biological systems.

Properties

CAS No.

654653-19-7

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

1-benzyl-5-(4-chlorophenyl)imidazole

InChI

InChI=1S/C16H13ClN2/c17-15-8-6-14(7-9-15)16-10-18-12-19(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2

InChI Key

CWYSAUPRPDUIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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